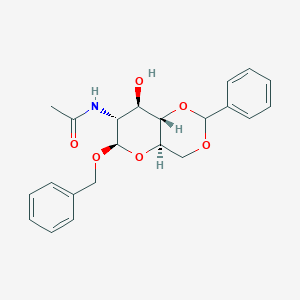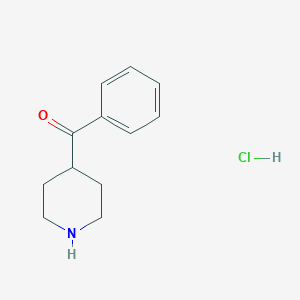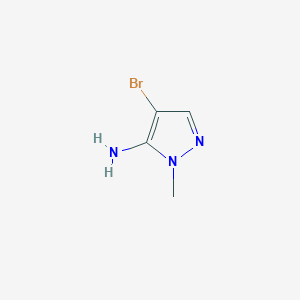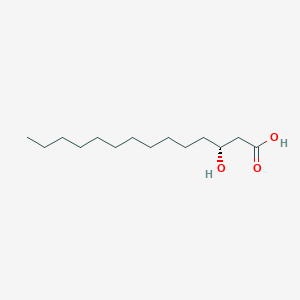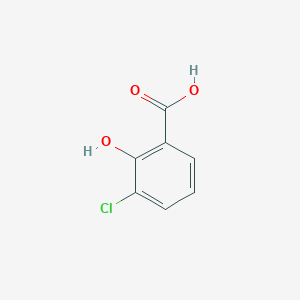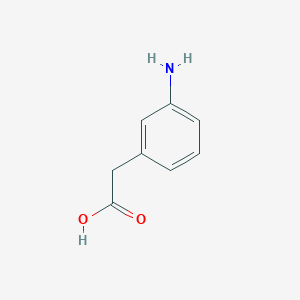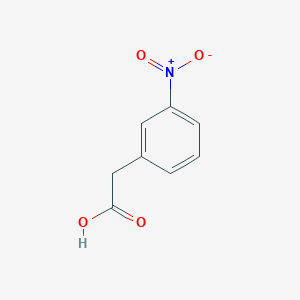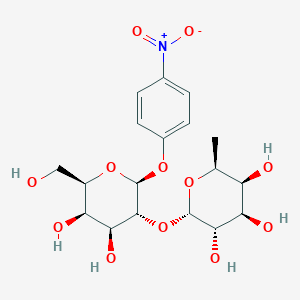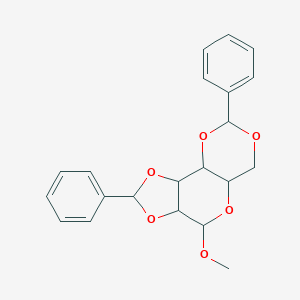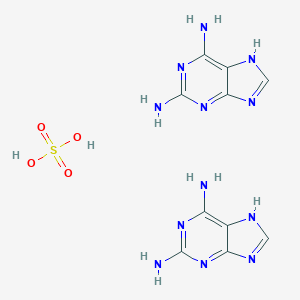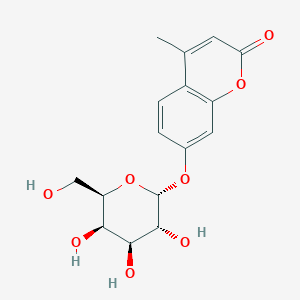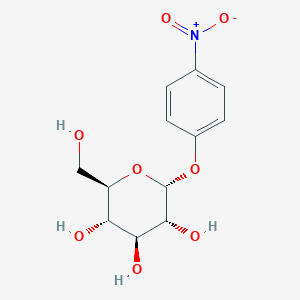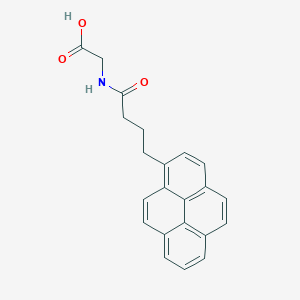
3-(1-Methylpyrrolidin-2-yl)pyridine
描述
Synthesis Analysis
The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridine involves the conversion of nicotine into a more benign form, such as nicotinium sulfate, through the reaction with sulfuric acid. This process transforms the toxic alkaloid nicotine into a protic ionic liquid that serves as a biocompatible catalyst for selective acetylation of amines, highlighting the compound's potential in green chemistry and sustainable processes (Tamaddon & Azadi, 2017).
Molecular Structure Analysis
The molecular structure of 3-(1-Methylpyrrolidin-2-yl)pyridine, particularly in its form as nicotinium sulfate, has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and CHN analysis. These analyses demonstrate the proton transfer to both N-methyl pyrrolidine and pyridine of nicotine, forming a structure that is both acidic and basic, which is crucial for its catalytic activity (Tamaddon & Azadi, 2017).
Chemical Reactions and Properties
The compound has shown to catalyze the acetylation of phenols, alcohols, and amines at room temperature, with a notable selectivity for the amine group in the presence of aminophenol. This catalytic behavior underlines its potential in synthetic organic chemistry, particularly in facilitating selective reactions without the need for stringent conditions (Tamaddon & Azadi, 2017).
科学研究应用
1. Crystallography
- Application : The compound is used in the study of crystal structures. In one study, the crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate (II) monohydrate was analyzed .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The study provided detailed crystallographic data and a list of atoms including atomic coordinates and displacement parameters .
2. Plant Defense and Nutrition
- Application : The compound has been found to enhance the nutritional content and defense mechanisms of Vigna unguiculata .
- Method : The compound was applied to the plant, and various physiological parameters were measured .
- Results : The application of the compound increased the vitamins and nutritional contents of Vigna unguiculata by up to 18%, and other physiological parameters by up to 28.9% .
3. Smoking Cessation
- Application : The compound, also known as L-Nicotine, has been shown in laboratory studies to alleviate smoking habits .
- Method : The compound is administered as a therapeutic agent .
- Results : The compound has been found to help eliminate smoking and the damage it does to health .
4. Pharmaceutical Applications
- Application : The compound is used in the formulation of pharmaceuticals .
- Method : The compound is incorporated into a colloid of fine solid and/or liquid particles in a fluid for parenteral administration into a human and/or animal body .
- Results : The pharmaceuticals containing the compound are used for various therapeutic purposes .
5. Agonist for Nicotinic Acetylcholine Receptors
- Application : The compound acts as an agonist for most nicotinic acetylcholine receptors (nAChR) .
- Method : The compound can be administered in various ways depending on the specific research or therapeutic objectives .
- Results : It stimulates neurons and ultimately blocks synaptic transmission . In lesser doses of approximately 1 mg, the substance acts as a stimulant in mammals, while high amounts of approximately 50 to 100 mg can start being harmful .
6. Precursor to Phosphine Ligands
- Application : The compound is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
- Method : The compound is used in the synthesis of phosphine ligands .
- Results : The resulting phosphine ligands are used in various chemical reactions .
7. Metabolite
- Application : The compound is a metabolite, which means it is an intermediate or product resulting from metabolism .
- Method : The compound can be detected in biological samples as a result of metabolic processes .
- Results : The presence of this metabolite can provide information about the metabolic state of an organism .
8. Synthesis of Other Compounds
- Application : The compound is used as a precursor in the synthesis of other organic compounds .
- Method : The compound can be used in various chemical reactions to produce other compounds .
- Results : The resulting compounds can have a wide range of applications in fields such as medicine, materials science, and more .
安全和危害
“3-(1-Methylpyrrolidin-2-yl)pyridine” is classified as acutely toxic. It is fatal if inhaled, in contact with skin, or if swallowed7. It is also toxic to aquatic life with long-lasting effects7.
未来方向
“3-(1-Methylpyrrolidin-2-yl)pyridine” is utilized as a therapeutic agent to eliminate smoking with the damage it does to health1. This suggests potential future directions in the development of smoking cessation therapies.
属性
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048154 | |
| Record name | DL-Nicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrrolidin-2-yl)pyridine | |
CAS RN |
22083-74-5, 54-11-5 | |
| Record name | DL-Nicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22083-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotine, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022083745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nicotine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Nicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-nikotin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

